

Spectroscopic Profile of 2,4'-Dihydroxydiphenyl Sulfone: A Technical Guide

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Compound of Interest

Compound Name: 2,4'-Dihydroxydiphenyl sulfone

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4'-Dihydroxydiphenyl sulfone** (CAS No: 5397-34-2), a significant isomer of bisphenol S. This document is intended for researchers, scientists, and professionals in drug development and polymer science who utilize this compound in their work. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

Chemical Structure

IUPAC Name: 2-(4-hydroxyphenyl)sulfonylphenol Molecular Formula: C12H10O4S Molecular Weight: 250.27 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the proton (¹H) and expected carbon-¹³ (¹³C) NMR data for **2,4'-Dihydroxydiphenyl sulfone**.

¹H NMR Data

The 1 H NMR spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide (DMSO-d6).[1] The chemical shifts (δ) are reported in parts per million (ppm).



Assignment	Chemical Shift (ppm)
Hydroxyl Proton (Phenol at position 2)	10.650
Hydroxyl Proton (Phenol at position 4')	10.539
Aromatic Protons	7.897, 7.893, 7.877, 7.873
Aromatic Protons	7.784, 7.777, 7.772, 7.766, 7.760, 7.755, 7.748
Aromatic Protons	7.479, 7.474, 7.461, 7.458, 7.456, 7.454, 7.440, 7.436
Aromatic Protons	6.984
Aromatic Protons	6.913, 6.91

Note: The original data source provides a detailed list of peaks for the aromatic multiplets.[1] For clarity, they are grouped here by region.

¹³C NMR Data

Explicit experimental ¹³C NMR data for **2,4'-Dihydroxydiphenyl sulfone** is not readily available in the referenced public databases. However, the expected chemical shift ranges for the carbon environments within the molecule are presented below based on standard values for aromatic compounds, phenols, and sulfones.

Carbon Environment	Expected Chemical Shift (ppm)
Aromatic C-O (Phenolic)	150 - 165
Aromatic C-S (Sulfone)	130 - 145
Aromatic C-H	115 - 135

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small quantity (approximately 0.037 g) of **2,4'-Dihydroxydiphenyl sulfone** is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d6.[1] The solution is then transferred to a standard 5 mm NMR tube.



Data Acquisition: The NMR spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹3C) spectrometer. For ¹H NMR, the spectral width is set to appropriately cover the aromatic and hydroxyl proton regions. For ¹3C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts are referenced internally to the residual solvent signal or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2,4'-Dihydroxydiphenyl sulfone** based on its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3500 - 3200 (broad)	O-H stretch (H-bonded)	Phenol
3100 - 3000	C-H stretch	Aromatic
1600 - 1585, 1500 - 1400	C=C stretch (in-ring)	Aromatic
~1320 and ~1150	S=O asymmetric & symmetric stretch	Sulfone
1300 - 1000	C-O stretch	Phenol
900 - 675	C-H out-of-plane bend	Aromatic

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Sample Preparation: Approximately 1-2 mg of the solid **2,4'-Dihydroxydiphenyl sulfone** is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance versus wavenumber.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained using Electron Ionization (EI).

Mass Spectrometry Data

m/z	Relative Intensity (%)	Possible Fragment
250	67.0	[M] ⁺ (Molecular Ion)
186	5.9	[M - SO ₂]+
157	30.3	[M - C ₆ H ₅ O] ⁺
141	12.9	[C ₆ H ₅ SO ₂] ⁺
109	16.3	
94	100.0	[C ₆ H ₅ OH] ⁺
93	24.5	[C ₆ H ₅ O] ⁺
65	18.7	[C₅H₅] ⁺

Data sourced from ChemicalBook[1] and PubChem.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

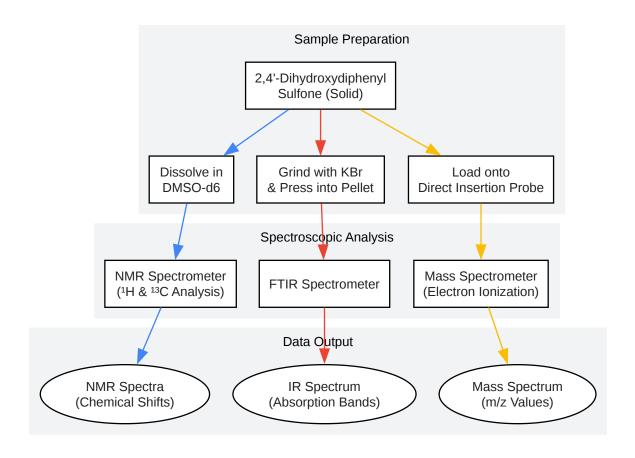
Sample Introduction: For a solid sample like **2,4'-Dihydroxydiphenyl sulfone**, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source of the mass spectrometer. The probe is heated to volatilize the sample.

lonization and Analysis: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating a mass spectrum.



Experimental Workflow Overview

The following diagram illustrates the general workflow for the spectroscopic analysis of **2,4'- Dihydroxydiphenyl sulfone**.



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Caption: General workflow for spectroscopic analysis of **2,4'-Dihydroxydiphenyl sulfone**.

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References



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- 2. 2,4'-Dihydroxydiphenyl sulfone | C12H10O4S | CID 79381 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,4'-Dihydroxydiphenyl Sulfone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042947#spectroscopic-data-of-2-4-dihydroxydiphenyl-sulfone-nmr-ir-ms]

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